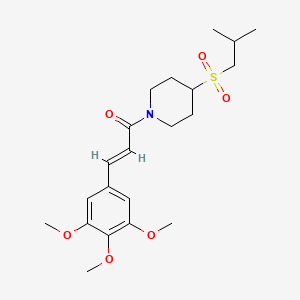
(E)-1-(4-(isobutylsulfonyl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(4-(isobutylsulfonyl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C21H31NO6S and its molecular weight is 425.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-1-(4-(isobutylsulfonyl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic compound that has gained attention for its potential biological activities. This article explores the compound's structure, synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by several functional groups:
- Piperidine ring : A six-membered ring containing nitrogen.
- Isobutylsulfonyl group : Enhances solubility and biological activity.
- Trimethoxyphenyl group : Contributes to its interaction with biological targets.
The molecular formula is C19H28N2O5S, with a molecular weight of 372.50 g/mol.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
- Introduction of the Isobutylsulfonyl Group : This step involves sulfonation reactions to attach the isobutylsulfonyl moiety.
- Coupling with the Trimethoxyphenyl Component : The final step involves the coupling of the piperidine derivative with the trimethoxyphenyl propenone under basic conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique structural features allow it to modulate various biochemical pathways, potentially leading to therapeutic effects.
Pharmacological Studies
Research has indicated several potential pharmacological activities:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells.
- Anti-inflammatory Effects : In vitro studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties, which could be beneficial in neurodegenerative disorders.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Antioxidant Studies :
- A study demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in cultured cells, suggesting its potential as an antioxidant agent .
-
Anti-inflammatory Effects :
- In a model of acute inflammation, administration of this compound resulted in reduced edema and lower levels of pro-inflammatory cytokines .
- Neuroprotection :
Data Table: Comparison of Biological Activities
特性
IUPAC Name |
(E)-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO6S/c1-15(2)14-29(24,25)17-8-10-22(11-9-17)20(23)7-6-16-12-18(26-3)21(28-5)19(13-16)27-4/h6-7,12-13,15,17H,8-11,14H2,1-5H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSLJQPZIWJNNV-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














